3-Amino-2-methyl-1-(3-methylphenyl)propan-1-ol
Description
3-Amino-2-methyl-1-(3-methylphenyl)propan-1-ol (IUPAC name) is a secondary alcohol with a branched alkyl chain and a 3-methylphenyl aromatic substituent. Structurally, it consists of a propan-1-ol backbone substituted with a methyl group at position 2 and a 3-methylphenyl group at position 1, with an amino group at position 3. Its molecular formula is C₁₁H₁₇NO (molecular weight: 179.26 g/mol). For example, compounds with similar aromatic and amino-alcohol motifs are intermediates in antidepressant synthesis (e.g., duloxetine precursors) or stimulant drugs (e.g., 3-MMC derivatives) .
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-amino-2-methyl-1-(3-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-8-4-3-5-10(6-8)11(13)9(2)7-12/h3-6,9,11,13H,7,12H2,1-2H3 |
InChI Key |
NSGRZVKIRCXOOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(C)CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(3-methylphenyl)propan-1-ol typically involves multi-step organic reactions. One common method is the reduction of the corresponding ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol. The reaction conditions are optimized to maximize yield and purity, often involving high pressure and temperature control.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methyl-1-(3-methylphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different amines using reducing agents such as LiAlH4.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amines and alcohols.
Scientific Research Applications
3-Amino-2-methyl-1-(3-methylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-1-(3-methylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- In contrast, the thiophene analog introduces heteroaromaticity, altering electronic properties.
- Functional Groups : The alcohol group in the target compound contrasts with 3-MMC’s ketone, which impacts metabolic stability and receptor binding. Alcohols are generally less reactive than ketones but may exhibit different pharmacokinetic profiles .
- Branching: The 2-methyl group in the target compound introduces steric hindrance compared to linear analogs like 3-aminopropan-1-ol , which could influence synthesis pathways or biological activity.
Research Findings :
Key Comparisons :
- Solubility: The target compound’s 3-methylphenyl group likely reduces water solubility compared to 3-aminopropan-1-ol .
- Toxicity : Branched analogs like 2,2-dimethyl-3-(3-tolyl)propan-1-ol require strict usage limits in fragrances due to sensitization risks .
Biological Activity
3-Amino-2-methyl-1-(3-methylphenyl)propan-1-ol, an amino alcohol, has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This compound is characterized by the presence of an amino group, a hydroxyl group, and a propanol chain substituted with a 3-methylphenyl group, which contribute to its reactivity and interactions with biological systems.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 181.26 g/mol
- Structural Features :
- Amino group (-NH)
- Hydroxyl group (-OH)
- Propanol chain with a 3-methylphenyl substituent
The structural arrangement of this compound allows it to engage in hydrogen bonding with proteins and enzymes, potentially influencing their activity and interactions with neurotransmitter systems.
Pharmacological Potential
Research indicates that 3-Amino-2-methyl-1-(3-methylphenyl)propan-1-ol may exhibit various pharmacological effects, particularly in the modulation of neurotransmitter systems. Its ability to interact with biological targets suggests potential applications in treating neurological disorders and other diseases.
The compound's mechanism of action primarily involves:
- Enzyme Modulation : The amino and hydroxyl groups can form hydrogen bonds that influence enzyme activity.
- Receptor Interaction : It may interact with neurotransmitter receptors, which could lead to alterations in neurotransmission and subsequent physiological effects.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 3-Amino-2-methyl-1-(3-methylphenyl)propan-1-ol, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Amino-2-methyl-1-(4-methylphenyl)propan-1-ol | Contains a 4-methyl substitution instead of 3-methyl | Different phenyl substitution affects biological activity |
| 3-Amino-2-methylpropan-1-ol | Lacks the phenyl substitution | Simpler structure may lead to different reactivity |
| 2-Amino-1-(4-methylphenyl)propan-1-ol | Amino group at a different position | Alters potential interactions with biological targets |
This table highlights how variations in the phenyl substitution can significantly impact the biological activity of these compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to 3-Amino-2-methyl-1-(3-methylphenyl)propan-1-ol:
-
Neurotransmitter Modulation :
- A study found that similar amino alcohols could effectively modulate serotonin receptors, suggesting potential antidepressant properties. The specific binding affinities and effects on receptor activation warrant further exploration for therapeutic applications .
- Antimicrobial Activity :
- Cytotoxic Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
